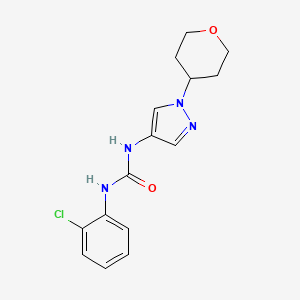
1-(2-chlorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a chemical compound that has been synthesized and studied for its potential utility in scientific research. This compound has been found to have a variety of potential applications in the fields of biochemistry and pharmacology, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of 1-(2-chlorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea involves the inhibition of protein kinases. This compound binds to the active site of the kinase enzyme, preventing it from carrying out its normal function. This inhibition can lead to a variety of downstream effects, depending on the specific kinase being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific kinase being targeted. In general, this compound has been found to have potent inhibitory effects on the activity of certain protein kinases, which can lead to changes in cellular signaling pathways and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-chlorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea in lab experiments is its potent inhibitory effects on certain protein kinases. This can allow researchers to study the downstream effects of kinase inhibition in a controlled setting. One limitation of this compound is its complexity, which can make it difficult to synthesize and work with in the lab.
Orientations Futures
There are many potential future directions for research on 1-(2-chlorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea. One area of interest is in the development of new drugs for the treatment of diseases that involve dysregulation of protein kinase activity. Another potential direction is in the study of the downstream effects of kinase inhibition, which could provide insights into the mechanisms underlying various cellular processes. Additionally, further research could be done to optimize the synthesis and purification of this compound for use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(2-chlorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a complex process that involves several steps. The starting materials for the synthesis are 2-chloroaniline and 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine. These two compounds are reacted together in the presence of a suitable catalyst to form the desired product.
Applications De Recherche Scientifique
1-(2-chlorophenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea has been found to have a variety of potential applications in scientific research. One area of interest is in the study of protein kinases, which are enzymes that play a key role in many cellular processes. This compound has been shown to inhibit the activity of certain protein kinases, which could be useful in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c16-13-3-1-2-4-14(13)19-15(21)18-11-9-17-20(10-11)12-5-7-22-8-6-12/h1-4,9-10,12H,5-8H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALWXAWFYNQWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

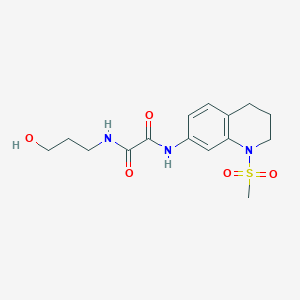
![N-(3,5-dimethylphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2949273.png)

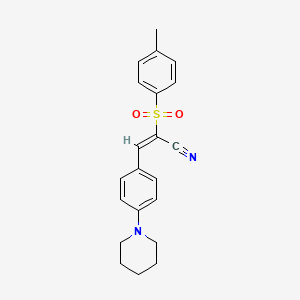
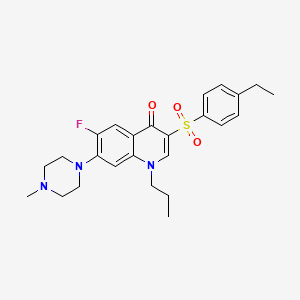
![[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B2949278.png)
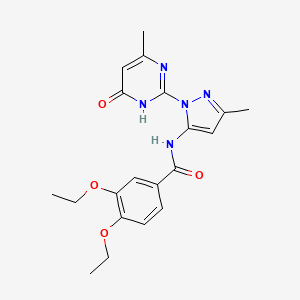
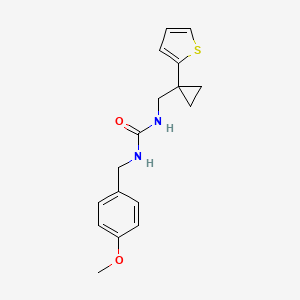
![3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2949281.png)
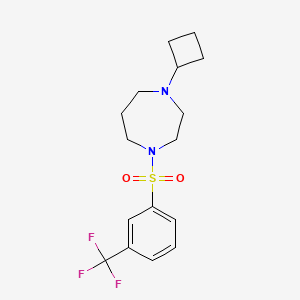
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2949284.png)
![3-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2949286.png)

![N-(2,3-dimethoxybenzyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2949289.png)